Cholestan-3-one, 7,24-dihydroxy-, (5a,7a,24R)-
Overview
Description
“Cholestan-3-one, 7,24-dihydroxy-, (5a,7a,24R)-” is a chemical compound with the molecular formula C27H46O3 . It has an average mass of 418.652 Da and a monoisotopic mass of 418.344696 Da . This compound has 10 defined stereocentres .
Molecular Structure Analysis
The compound has 3 hydrogen bond acceptors and 2 hydrogen bond donors . It has 5 freely rotating bonds . The compound’s ACD/LogP is 5.57, and its ACD/LogD (pH 5.5 and 7.4) is 4.84 . Its polar surface area is 58 Ų .Physical And Chemical Properties Analysis
The compound has a density of 1.0±0.1 g/cm³ . Its boiling point is 533.9±25.0 °C at 760 mmHg . The vapour pressure of the compound is 0.0±3.2 mmHg at 25°C . The enthalpy of vaporization is 93.2±6.0 kJ/mol . The compound’s flash point is 290.8±19.7 °C . The index of refraction is 1.521 . The molar refractivity is 122.0±0.3 cm³ . The polarizability is 48.4±0.5 10^-24 cm³ . The surface tension is 40.0±3.0 dyne/cm . The molar volume is 400.5±3.0 cm³ .Scientific Research Applications
Bile Acid Synthesis Research
This compound is an intermediate in the biochemical synthesis of bile acids from cholesterol. Its precursor, 7α-hydroxycholesterol, is produced from cholesterol by hepatic cholesterol 7α-hydroxylase (CYP7A1). Research into this pathway is crucial for understanding and treating cholesterol-related diseases .
Analytical Reference Standard
It can be used as a reference standard for the determination of similar compounds in various biological samples, such as human serum or rat and monkey plasma, using techniques like ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) with electrospray ionization source (ESI) or LC-MS/MS in multiple reaction monitoring (MRM) mode .
properties
IUPAC Name |
(5S,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-17-[(2R,5R)-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O3/c1-16(2)23(29)9-6-17(3)20-7-8-21-25-22(11-13-27(20,21)5)26(4)12-10-19(28)14-18(26)15-24(25)30/h16-18,20-25,29-30H,6-15H2,1-5H3/t17-,18-,20-,21+,22+,23-,24-,25+,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKQZAUZOBFLBY-GGBHDQTRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(=O)C4)C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CCC(=O)C4)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00409418 | |
Record name | Cholestan-3-one, 7,24-dihydroxy-, (5a,7a,24R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00409418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
301695-61-4 | |
Record name | Cholestan-3-one, 7,24-dihydroxy-, (5a,7a,24R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00409418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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